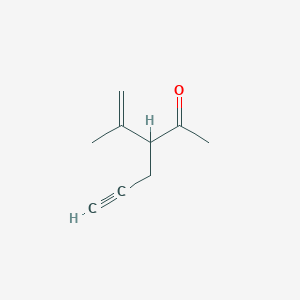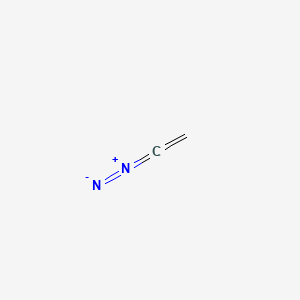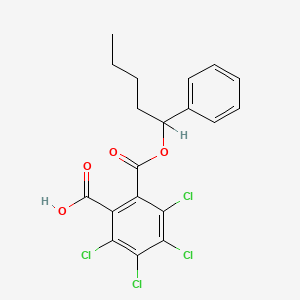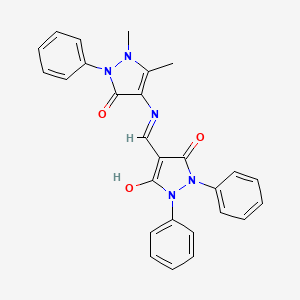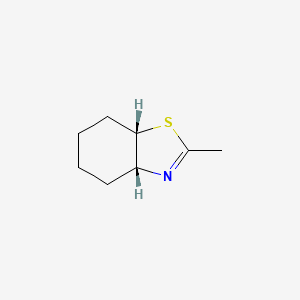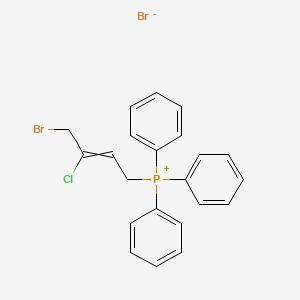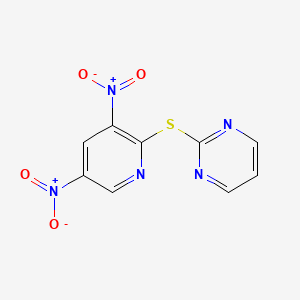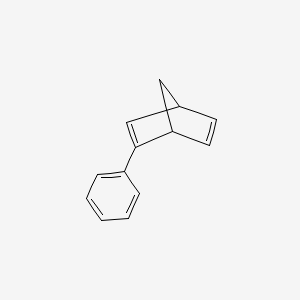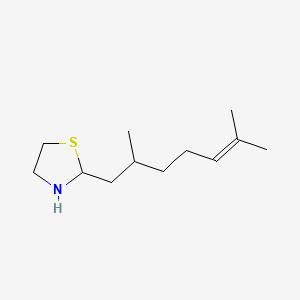
2-(2,6-Dimethyl-5-heptenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethyl-5-heptenyl)thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of sulfur and nitrogen in its structure enhances its pharmacological properties, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine typically involves the reaction of 2,6-dimethyl-5-heptenal with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs green chemistry approaches to improve selectivity, purity, and product yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-5-heptenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and pharmaceuticals .
Scientific Research Applications
2-(2,6-Dimethyl-5-heptenyl)thiazolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,6-Dimethyl-5-heptenyl)thiazolidine include other thiazolidine derivatives such as:
- 2,2-Dimethylthiazolidine
- 2-Butylthiazolidine
- Thiazolidine-2,4-dione
Uniqueness
What sets this compound apart from its similar compounds is its unique structural features, which confer distinct pharmacological properties. The presence of the 2,6-dimethyl-5-heptenyl group enhances its biological activity, making it more effective in certain applications compared to other thiazolidine derivatives .
Properties
CAS No. |
75606-42-7 |
|---|---|
Molecular Formula |
C12H23NS |
Molecular Weight |
213.38 g/mol |
IUPAC Name |
2-(2,6-dimethylhept-5-enyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H23NS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-13H,4,6-9H2,1-3H3 |
InChI Key |
OCSCKACVZOUIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC1NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




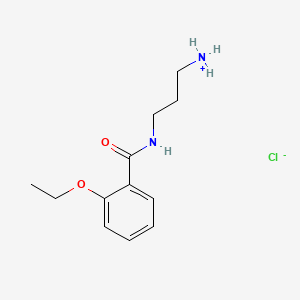
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)

